3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one
Description
This compound features a tetrahydropyrazolo[1,5-a]pyridine core fused with a piperazine carbonyl group and a phenylthio substituent. The phenylthio group may enhance lipophilicity, while the piperazine moiety introduces conformational flexibility, which could influence receptor binding .
Properties
IUPAC Name |
3-phenylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-20(9-15-28-17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-3,6-7,16H,4-5,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBIYTYLLBOQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CCSC4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. Here's a generalized synthetic route:
Formation of Pyrazole Core: : The synthesis starts with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.
Attachment of Piperazine: : The pyrazole core is then functionalized with a carbonyl group and reacted with piperazine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the piperazine moiety.
Thioether Formation: : The final step involves introducing the phenylthio group via nucleophilic substitution reactions using thiophenol and suitable leaving groups like alkyl halides.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions for high yield and purity is crucial. Large-scale synthesis may involve the use of continuous flow reactors for efficient heat and mass transfer, and greener solvents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one can undergo oxidation reactions to form sulfoxides and sulfones, which can alter its biological activity.
Reduction: : Reduction reactions can target the carbonyl and other reducible functionalities, potentially forming alcohols or other reduced derivatives.
Substitution: : The phenylthio group can be involved in nucleophilic or electrophilic substitution reactions, potentially introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA).
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Conditions can vary, but often involve strong bases or acids to facilitate nucleophilic/electrophilic substitutions.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Alcohols and reduced aromatic compounds.
Substitution Products: : Functionalized phenylthio derivatives.
Scientific Research Applications
3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one holds promise in several research areas:
Medicinal Chemistry: : Its complex structure makes it a potential candidate for drug development, especially as enzyme inhibitors or receptor antagonists.
Biology: : It can be used as a tool to study biological pathways involving its molecular targets.
Material Science: : Its unique functional groups suggest it could be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
Mechanistic Insights
The exact mechanism of action would depend on its application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the piperazine moiety suggests it might fit into binding pockets of proteins, influencing their function.
Molecular Targets and Pathways
Potential molecular targets could include G-protein coupled receptors (GPCRs) or enzyme active sites. Pathway involvement would vary but might include signaling pathways affected by its interaction with these targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The phenylthio group in the target contrasts with the p-tolyl () and nitrophenyl () groups, which may alter steric bulk and electronic properties.
- Bioactivity Trends: Triazolopyrimidine derivatives () show herbicidal activity, suggesting that minor structural changes (e.g., replacing triazole with pyrazole) could modulate target specificity .
Bioactivity and Pharmacological Potential
While direct data for the target compound is unavailable, insights from analogs suggest:
- Ferroptosis Induction : Pyrazolopyrimidine analogs () trigger ferroptosis in cancer cells, indicating that the target’s core structure could be explored for similar mechanisms .
- Agrochemical Applications : Triazolopyrimidines () exhibit herbicidal activity at low concentrations (e.g., 50–100 μg/mL), suggesting the target’s phenylthio group might enhance uptake or stability in plants .
Biological Activity
The compound 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one (CAS Number: 1904282-41-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol. The structure includes a phenylthio group, a tetrahydropyrazolo moiety, and a piperazine ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1904282-41-2 |
Antimicrobial Activity
Recent studies have indicated that derivatives of similar structures exhibit notable antimicrobial properties. For instance, compounds with piperazine and pyridine rings have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Case Study: Antibacterial Efficacy
In a comparative study, derivatives similar to the target compound were tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The results highlighted that certain derivatives exhibited MIC values as low as 32–64 μg/ml against S. aureus, suggesting potent antibacterial effects .
The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Molecular docking studies have predicted binding affinities to key bacterial enzymes, indicating potential pathways for therapeutic intervention .
Cytotoxicity and Selectivity
While evaluating the biological activity of the compound, it is crucial to assess its cytotoxicity against human cell lines. Preliminary studies suggest that compounds with similar structures may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for developing effective therapeutic agents with minimal side effects .
Synthesis and Characterization
The synthesis of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one involves multi-step organic reactions including condensation and cyclization processes. Characterization techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized compound .
In Vivo Studies
Further research is warranted to explore the in vivo efficacy of this compound. Animal model studies could provide insights into its pharmacokinetics and pharmacodynamics, crucial for understanding its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
